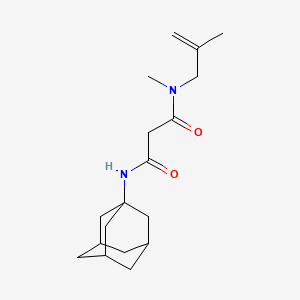![molecular formula C21H24N4O B5902594 2-(1-isopropyl-1H-pyrazol-4-yl)-4-[(2-methylpyrrolidin-1-yl)carbonyl]quinoline](/img/structure/B5902594.png)
2-(1-isopropyl-1H-pyrazol-4-yl)-4-[(2-methylpyrrolidin-1-yl)carbonyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-isopropyl-1H-pyrazol-4-yl)-4-[(2-methylpyrrolidin-1-yl)carbonyl]quinoline, commonly known as IMP-Q, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The purpose of
作用機序
The mechanism of action of IMP-Q involves the binding of the compound to the active site of the enzyme, leading to the inhibition of its activity. The binding of IMP-Q to the enzyme is mediated by various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions are essential for the stability of the enzyme-inhibitor complex, thereby leading to the potent inhibition of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IMP-Q have been extensively studied in vitro and in vivo. In vitro studies have shown that IMP-Q exhibits potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and human carbonic anhydrase II. In vivo studies have shown that IMP-Q exhibits significant anti-inflammatory and antioxidant activities, making it a potential therapeutic agent for the treatment of various diseases, including Alzheimer's disease, glaucoma, and cancer.
実験室実験の利点と制限
The advantages of using IMP-Q in lab experiments include its potent inhibitory activity against various enzymes, its reproducible synthesis method, and its potential applications in various fields of science. However, the limitations of using IMP-Q in lab experiments include its high cost, its limited availability, and the potential for off-target effects.
将来の方向性
There are several future directions for the study of IMP-Q, including the development of more efficient synthesis methods, the identification of new targets for IMP-Q inhibition, and the evaluation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, the use of IMP-Q as a molecular probe for the study of enzyme activity and inhibition is an area of active research. Overall, the potential applications of IMP-Q in various fields of science make it an exciting area of research with significant potential for future discoveries.
合成法
The synthesis of IMP-Q involves the reaction of 2-chloro-4-(1-isopropyl-1H-pyrazol-4-yl)quinoline with 2-methylpyrrolidine-1-carboxylic acid, followed by the addition of triethylamine and acetic anhydride. The resulting product is then purified through column chromatography to obtain pure IMP-Q. This synthesis method has been shown to be efficient and reproducible, making it a suitable method for large-scale production of IMP-Q.
科学的研究の応用
IMP-Q has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, drug discovery, and biochemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and human carbonic anhydrase II. These enzymes are known to play critical roles in various physiological processes, and their inhibition has been linked to the treatment of several diseases, including Alzheimer's disease, glaucoma, and cancer.
特性
IUPAC Name |
(2-methylpyrrolidin-1-yl)-[2-(1-propan-2-ylpyrazol-4-yl)quinolin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-14(2)25-13-16(12-22-25)20-11-18(17-8-4-5-9-19(17)23-20)21(26)24-10-6-7-15(24)3/h4-5,8-9,11-15H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRSBXDRLXSNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN(N=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-{[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902522.png)
![4-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide](/img/structure/B5902526.png)
![N-cyclopentyl-N'-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]succinamide](/img/structure/B5902532.png)
![2,6-dimethoxy-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B5902534.png)

![4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid](/img/structure/B5902540.png)
![2,2,6,6-tetramethyl-4-{2-oxo-2-[4-(4-propyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]ethyl}piperidine trifluoroacetate](/img/structure/B5902541.png)
![1-(2-amino-2-oxoethyl)-N-{2-[(methylsulfonyl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5902542.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5902550.png)
amine](/img/structure/B5902553.png)

![3-[3-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B5902584.png)
![N-(2-methoxyethyl)-1-methyl-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}piperidin-4-amine](/img/structure/B5902588.png)
![3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide](/img/structure/B5902601.png)